molecular formula C18H15F3N6O B2375926 2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline CAS No. 2380086-38-2

2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline

Cat. No.: B2375926
CAS No.: 2380086-38-2
M. Wt: 388.354
InChI Key: VJRWZCUUMHQYQQ-UHFFFAOYSA-N
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Description

2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound with a fused benzene and pyrazine ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline derivatives, including 2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline, typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction forms the quinoxaline core, which can then be further functionalized .

Industrial Production Methods

Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact and enhance cost-effectiveness. Methods such as microwave-assisted synthesis and solvent-free reactions are commonly used to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .

Scientific Research Applications

2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline is unique due to the presence of the trifluoromethyl group and the pyridazinyl moiety, which confer specific chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

quinoxalin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N6O/c19-18(20,21)15-5-6-16(25-24-15)26-7-9-27(10-8-26)17(28)14-11-22-12-3-1-2-4-13(12)23-14/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRWZCUUMHQYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)C3=NC4=CC=CC=C4N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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